molecular formula C20H38Cl2O2 B14374663 Octadecyl dichloroacetate CAS No. 90146-86-4

Octadecyl dichloroacetate

Katalognummer: B14374663
CAS-Nummer: 90146-86-4
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: CAKBAKTZAKECQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octadecyl dichloroacetate is an organic compound that belongs to the family of dichloroacetates It is an ester formed from octadecanol (stearyl alcohol) and dichloroacetic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Octadecyl dichloroacetate can be synthesized through the esterification reaction between octadecanol and dichloroacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Octadecyl dichloroacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form octadecanol and dichloroacetic acid.

    Reduction: The compound can be reduced to form octadecyl acetate and hydrochloric acid.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed

    Hydrolysis: Octadecanol and dichloroacetic acid.

    Reduction: Octadecyl acetate and hydrochloric acid.

    Substitution: Products depend on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Octadecyl dichloroacetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of octadecyl dichloroacetate involves its interaction with cellular metabolic pathways. It is known to inhibit the enzyme pyruvate dehydrogenase kinase, leading to the activation of pyruvate dehydrogenase. This shift promotes oxidative phosphorylation over glycolysis, thereby altering the energy metabolism of cells . This mechanism is particularly relevant in cancer research, where the compound’s ability to reprogram cancer cell metabolism is of significant interest.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dichloroacetic acid: A simpler analogue with similar metabolic effects but different physical properties.

    Octadecyl acetate: Similar in structure but lacks the dichloroacetate moiety, resulting in different chemical reactivity.

    Octadecyl alcohol: The alcohol precursor used in the synthesis of octadecyl dichloroacetate.

Uniqueness

This compound is unique due to its combination of a long alkyl chain and dichloroacetate moiety. This structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry. Its ability to modulate metabolic pathways also sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

90146-86-4

Molekularformel

C20H38Cl2O2

Molekulargewicht

381.4 g/mol

IUPAC-Name

octadecyl 2,2-dichloroacetate

InChI

InChI=1S/C20H38Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20(23)19(21)22/h19H,2-18H2,1H3

InChI-Schlüssel

CAKBAKTZAKECQO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.